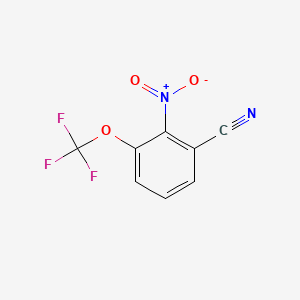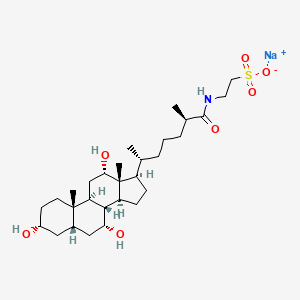
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound plays a crucial role in the emulsification of dietary fats, facilitating their absorption in the intestines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt involves several steps. One common method includes the conjugation of cholic acid with taurine. This reaction typically occurs in the presence of activating agents such as carbodiimides, which facilitate the formation of an amide bond between the carboxyl group of cholic acid and the amino group of taurine .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of bile acids from animal sources, followed by chemical modification to produce the desired taurocholic acid. The process includes steps such as hydrolysis, extraction, and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cholic acid, such as deoxycholic acid and keto derivatives, which have different biological activities and applications .
Applications De Recherche Scientifique
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of bile acids.
Biology: Studied for its role in the regulation of lipid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in liver diseases, obesity, and diabetes.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The compound exerts its effects primarily through its role as a bile acid. It acts by emulsifying dietary fats, which enhances their absorption in the intestines. Additionally, it interacts with various receptors, such as the farnesoid X receptor (FXR), to regulate lipid metabolism and maintain cholesterol homeostasis . The molecular pathways involved include the activation of FXR, which influences the expression of genes involved in bile acid synthesis and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurochenodeoxycholic Acid: Another bile acid with similar emulsifying properties but different receptor interactions.
Tauroursodeoxycholic Acid: Known for its anti-apoptotic effects and used in the treatment of gallstones.
Tauro-α-muricholic Acid: A murine-specific bile acid with distinct metabolic effects.
Uniqueness
Tauro-(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic Acid Sodium Salt is unique due to its specific structure, which allows it to effectively emulsify fats and interact with FXR to regulate lipid metabolism. Its role in various physiological processes and potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C29H50NNaO7S |
|---|---|
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
sodium;2-[[(2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C29H51NO7S.Na/c1-17(6-5-7-18(2)27(34)30-12-13-38(35,36)37)21-8-9-22-26-23(16-25(33)29(21,22)4)28(3)11-10-20(31)14-19(28)15-24(26)32;/h17-26,31-33H,5-16H2,1-4H3,(H,30,34)(H,35,36,37);/q;+1/p-1/t17-,18-,19+,20-,21-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
Clé InChI |
FPBJDVAUVACBKI-WNSSYOJHSA-M |
SMILES isomérique |
C[C@H](CCC[C@@H](C)C(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES canonique |
CC(CCCC(C)C(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
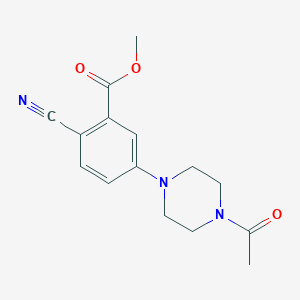
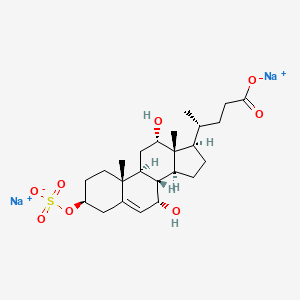
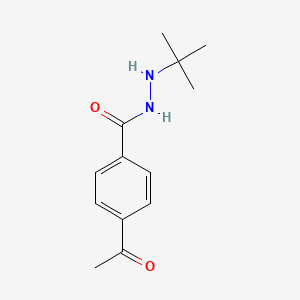
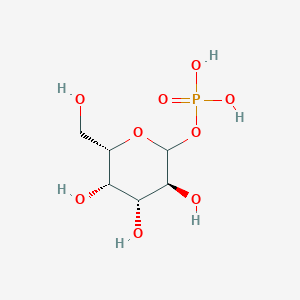

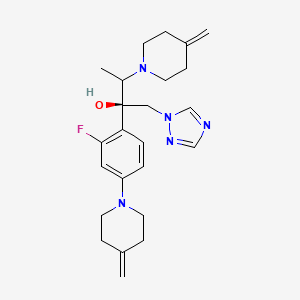

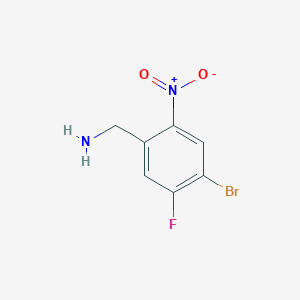
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)


